6-Chloro-2-(iodomethyl)quinoxaline
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H6ClIN2 |
|---|---|
Molecular Weight |
304.51 g/mol |
IUPAC Name |
6-chloro-2-(iodomethyl)quinoxaline |
InChI |
InChI=1S/C9H6ClIN2/c10-6-1-2-8-9(3-6)12-5-7(4-11)13-8/h1-3,5H,4H2 |
InChI Key |
CLNMJLPJVRHTRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN=C2C=C1Cl)CI |
Origin of Product |
United States |
Reactivity Profiles and Mechanistic Investigations of 6 Chloro 2 Iodomethyl Quinoxaline
Chemical Reactivity of Halomethyl Quinoxalines
The presence of a halomethyl group, particularly an iodomethyl group, at the 2-position of the quinoxaline (B1680401) ring introduces a highly reactive center susceptible to a variety of chemical transformations.
Nucleophilic Displacement Reactions at the Iodomethyl Center
The carbon-iodine bond in the 2-(iodomethyl) group is relatively weak and polarized, making the methylene (B1212753) carbon an excellent electrophilic site for nucleophilic attack. This facilitates nucleophilic displacement reactions where the iodide ion serves as a good leaving group. A range of nucleophiles can displace the iodide, leading to the formation of a diverse array of 2-substituted quinoxaline derivatives. For instance, reactions with amines, alkoxides, and thiolates would yield the corresponding 2-(aminomethyl)-, 2-(alkoxymethyl)-, and 2-(thiomethyl)quinoxalines, respectively. The efficiency of these displacement reactions is a cornerstone of the synthetic utility of halomethyl quinoxalines. rsc.org
Electrophilic Reactivity of the Quinoxaline Nucleus
The quinoxaline ring system itself is inherently electron-deficient due to the presence of two nitrogen atoms. This electronic characteristic makes the quinoxaline nucleus susceptible to nucleophilic aromatic substitution reactions, particularly at positions activated by the electron-withdrawing nature of the nitrogen atoms. researchgate.net However, the primary mode of electrophilic reactivity for the parent quinoxaline ring is typically challenging due to its electron-deficient nature. Electrophilic substitution, when it does occur, generally requires harsh conditions and often leads to a mixture of products. The presence of substituents can further modulate the regioselectivity of such reactions.
Recent studies have explored the electrophilic nature of the quinoxaline ring through vicarious nucleophilic substitution (VNS) of hydrogen. rsc.org These investigations have shown that while possible, the functionalization of the heterocyclic ring via this method is sensitive to the nature of the nucleophile. rsc.org For instance, only poorly stabilized nitrile carbanions were found to yield VNS products with quinoxaline itself. rsc.org
Role of Halogen Substituents (e.g., 6-Chloro) in Modulating Reactivity
More significantly, the chloro group at the 6-position influences the reactivity of the quinoxaline nucleus towards nucleophilic aromatic substitution. The pyridine-type nitrogen atoms in the quinoxaline ring activate halogen atoms for nucleophilic displacement by stabilizing the negative charge that forms upon nucleophilic attack. researchgate.netnih.gov This activation is a key feature in the functionalization of haloquinoxalines. Rational molecular optimization through halogen substituent engineering is a pivotal strategy for tuning the physicochemical properties of quinoxaline-based materials. researchgate.net
Reaction Pathways and Transformation Studies
The unique structural features of 6-Chloro-2-(iodomethyl)quinoxaline allow for a variety of reaction pathways, including those involving radical intermediates and reactions with a wide range of organic reagents.
Radical Reaction Pathways in Quinoxaline Systems
Radical reactions represent an important class of transformations for quinoxaline derivatives. youtube.com The generation of radical species can be initiated through various methods, including the use of radical initiators or photoredox catalysis. acs.org For instance, studies on the oxidation of quinoxalin-2-one have shown that hydroxyl radicals can attack both the benzene (B151609) and pyrazin-2-one rings, leading to the formation of various radical adducts. nih.gov The distribution of this attack is nearly equal between the two rings. nih.gov
Recent research has demonstrated that the mechanism for the cyclization of quinoxalin-2(1H)-ones with alkynes proceeds through a radical pathway. acs.org Furthermore, visible light-induced three-component reactions involving quinoxalin-2(1H)-ones, styrenes, and aryl thianthrenium salts proceed via a tandem radical addition cascade. acs.org These findings highlight the accessibility and utility of radical pathways in the functionalization of quinoxaline systems.
Reactions with Various Organic Reagents and Derivatives
The reactivity of the iodomethyl group allows for the synthesis of a multitude of quinoxaline derivatives. Condensation reactions of o-phenylenediamines with α-halocarbonyl compounds, such as phenacyl halides, provide a common route to substituted quinoxalines. acgpubs.org For example, the reaction of 1,2-diamino-4-chlorobenzene with phenacyl bromide yields 6-chloro-2-phenylquinoxaline. acgpubs.org
Furthermore, quinoxaline derivatives can undergo various other transformations. For example, 6-chloro-1H-quinoxalin-2-one can be synthesized through a multi-step process involving condensation, nitration, reduction, and cyclization starting from p-chloroaniline. researchgate.net The reactivity of the quinoxaline core and its substituents allows for the construction of complex molecular architectures and the introduction of diverse functional groups, making these compounds valuable building blocks in organic synthesis. sapub.org
Interactive Data Tables
Table 1: Reactivity of Halomethyl Quinoxalines
| Section | Key Finding | Reference |
| 3.1.1. | The C-I bond in 2-(iodomethyl)quinoxaline is susceptible to nucleophilic displacement. | rsc.org |
| 3.1.2. | The electrophilic nature of the quinoxaline nucleus has been explored via VNS reactions. | rsc.org |
| 3.1.3. | Halogen substituents modulate the physicochemical properties of quinoxaline-based materials. | researchgate.net |
Table 2: Reaction Pathways of Quinoxaline Derivatives
| Section | Key Finding | Reference |
| 3.2.1. | Radical cyclization of quinoxalin-2(1H)-ones with alkynes has been demonstrated. | acs.org |
| 3.2.1. | Visible light can induce three-component radical cascade reactions with quinoxalin-2(1H)-ones. | acs.org |
| 3.2.2. | Condensation of 1,2-diamino-4-chlorobenzene with phenacyl bromide yields 6-chloro-2-phenylquinoxaline. | acgpubs.org |
Interconversion Between Halogenated Quinoxaline Species
The 2-(iodomethyl) group on the 6-chloroquinoxaline (B1265817) scaffold is a key functional handle that allows for facile interconversion to other halogenated derivatives. This reactivity is predominantly dictated by nucleophilic substitution reactions, where the iodide, being an excellent leaving group, is displaced by other halides.
A primary method for such transformations is the Finkelstein reaction , a classic and efficient method for halogen exchange. thieme-connect.denih.gov This S_N_2 reaction involves treating the alkyl iodide with a metal halide salt, typically in a solvent where the solubility of the resulting metal iodide salt is low, thus driving the reaction to completion. For instance, the conversion of this compound to its corresponding chloro or fluoro derivatives can be readily achieved under Finkelstein conditions.
The synthesis of the parent compound, this compound, can be envisioned starting from the more accessible 6-chloro-2-methylquinoxaline. Halogenation of the methyl group, for instance, via radical substitution, would yield 6-chloro-2-(chloromethyl)quinoxaline. Subsequent treatment with sodium iodide in a suitable solvent like acetone (B3395972) would then furnish the desired this compound. The insolubility of sodium chloride in acetone would favor the formation of the iodo-derivative. thieme-connect.demdpi.com
The reverse reaction, converting the iodo- to the chloro-derivative, can also be achieved by altering the reaction conditions, for example, by using a large excess of a chloride salt. Similarly, the synthesis of 6-chloro-2-(fluoromethyl)quinoxaline can be accomplished by reacting this compound with a fluoride (B91410) source like potassium fluoride, often in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). thieme-connect.de
The general reactivity of the halogen in the 2-(halomethyl) group of quinoxalines follows the established trend for alkyl halides, with the C-I bond being the most labile and the C-F bond being the most stable. This differential reactivity allows for a controlled and stepwise introduction of different halogens, providing access to a diverse range of functionalized quinoxaline building blocks for various applications.
Stability and Degradation Pathways Under Varying Chemical Conditions
The stability of this compound is influenced by several factors, including the chemical environment (pH, solvent) and the presence of nucleophiles. The primary site of reactivity and potential degradation is the C-I bond in the 2-(iodomethyl) group.
Under Nucleophilic Conditions:
The iodomethyl group is highly susceptible to nucleophilic attack. A wide range of nucleophiles, including amines, alcohols, and thiols, can readily displace the iodide ion. For example, reaction with primary or secondary amines would lead to the formation of the corresponding 2-(aminomethyl)-6-chloroquinoxalines. Similarly, alcohols and thiols would yield ethers and thioethers, respectively. These reactions are typically carried out in the presence of a base to neutralize the hydroiodic acid formed during the reaction. nih.gov
The general scheme for the nucleophilic substitution on this compound can be represented as follows:
Scheme 1: Nucleophilic Substitution of this compound
This reactivity makes this compound a valuable intermediate for the synthesis of a wide array of quinoxaline derivatives with diverse functionalities. nih.govresearchgate.net
Under Varying pH Conditions:
The stability of this compound is expected to be pH-dependent. Under acidic conditions , the quinoxaline nitrogen atoms can be protonated, which may influence the electron density of the heterocyclic ring system. However, the primary degradation pathway under acidic conditions is likely the acid-catalyzed hydrolysis of the C-I bond, although this is generally slow for alkyl iodides in the absence of strong nucleophiles.
Under basic conditions , the compound is more prone to degradation. The presence of hydroxide (B78521) ions can lead to the hydrolysis of the iodomethyl group to the corresponding alcohol, 6-chloro-2-(hydroxymethyl)quinoxaline. Furthermore, strong basic conditions could potentially promote elimination reactions if there are acidic protons on the carbon adjacent to the quinoxaline ring, although this is less likely for the methyl group.
A study on the corrosion inhibition of mild steel by quinoxaline derivatives in acidic medium (1.0 M HCl) suggests that the quinoxaline ring itself is relatively stable in strong acid. However, the focus of that study was on the adsorption and inhibitive properties, not the chemical degradation of the side chain. Another study on a quinoxaline derivative as a pH sensor indicated a protonation-deprotonation equilibrium in a strongly acidic pH range of 0.7–2.7, highlighting the interaction of the quinoxaline nitrogen atoms with protons.
Potential Degradation Products:
Based on the reactivity profile, the likely degradation products of this compound under various conditions include:
6-Chloro-2-(hydroxymethyl)quinoxaline: Formed via hydrolysis under neutral or basic conditions.
6-Chloro-2-(alkoxymethyl)quinoxaline or 6-Chloro-2-(phenoxymethyl)quinoxaline: Formed by reaction with alcohols or phenols.
6-Chloro-2-(aminomethyl)quinoxaline derivatives: Formed by reaction with amines.
6-Chloro-2-methylquinoxaline: Potentially formed via reductive deiodination under certain reducing conditions.
The degradation of chlorinated aromatic compounds, a related class, has been studied in the context of environmental remediation. For instance, the degradation of 2,4,6-trichlorophenol (B30397) has been shown to proceed through hydroxylated intermediates. While not directly analogous, this suggests that hydroxylation could be a key step in the degradation of halogenated quinoxalines in certain environments.
Advanced Spectroscopic and Crystallographic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For 6-Chloro-2-(iodomethyl)quinoxaline, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide an unambiguous structural assignment.
The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons. The predicted chemical shifts for this compound are based on the known electronic effects of the quinoxaline (B1680401) core, the electron-withdrawing chloro group, and the iodomethyl substituent.
The aromatic region is expected to show signals for the four protons on the quinoxaline ring system. The proton at the C3 position (H-3) would appear as a singlet in the downfield region, typically around 8.7-8.9 ppm, due to its position within the electron-deficient pyrazine (B50134) ring. The protons on the benzene (B151609) portion of the ring system (H-5, H-7, and H-8) would exhibit a more complex pattern. H-5, being adjacent to the chlorine-bearing carbon, would likely appear as a doublet of doublets. H-7 and H-8 would also show splitting based on their coupling to adjacent protons. The iodomethyl group's methylene (B1212753) protons (-CH₂I) are expected to appear as a distinct singlet, shifted downfield to approximately 4.5-4.8 ppm due to the deshielding effect of the adjacent iodine atom and the aromatic system.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-3 | 8.7 – 8.9 | s (singlet) | N/A |
| H-5 | 8.1 – 8.3 | d (doublet) | J ≈ 2.5 Hz |
| H-7 | 7.8 – 8.0 | dd (doublet of doublets) | J ≈ 9.0, 2.5 Hz |
| H-8 | 8.0 – 8.2 | d (doublet) | J ≈ 9.0 Hz |
| -CH₂I | 4.5 – 4.8 | s (singlet) | N/A |
The ¹³C NMR spectrum reveals the chemical environment of each unique carbon atom in the molecule. For this compound, nine distinct signals are expected. The carbons of the quinoxaline ring are typically found in the 125-155 ppm range. The carbon atom bonded to the chlorine (C-6) would have its resonance shifted due to the electronegativity of the halogen. The carbons of the pyrazine ring (C-2 and C-3) are expected at the lower field end of this range. A key feature would be the signal for the iodomethyl carbon (-CH₂I), which is predicted to appear significantly upfield (around 5-15 ppm) due to the heavy-atom effect of iodine, a characteristic and diagnostically useful resonance.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -CH₂I | 5 – 15 |
| C-3 | 144 – 146 |
| C-5 | 129 – 131 |
| C-7 | 130 – 132 |
| C-8 | 131 – 133 |
| C-6 | 135 – 137 |
| C-4a | 140 – 142 |
| C-8a | 141 – 143 |
| C-2 | 152 – 154 |
To unambiguously assign the predicted ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a key COSY cross-peak would be observed between the protons at C-7 and C-8, confirming their adjacency on the benzene ring. Another correlation would be seen between H-5 and H-7, confirming their meta-relationship. The absence of correlations to H-3 and the -CH₂I protons would confirm they are isolated spin systems.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly bonded to. It would be used to definitively link the proton signals to their corresponding carbon signals. For instance, it would show a cross-peak between the H-3 signal and the C-3 signal, the H-5 signal and the C-5 signal, and crucially, the methylene proton signal (-CH₂I) and the upfield iodomethyl carbon signal.
A cross-peak from the methylene protons (-CH₂I) to the C-2 carbon, confirming the attachment of the iodomethyl group to this position.
Correlations from the H-3 proton to C-2 and C-4a, linking the pyrazine ring to the fused benzene ring.
Correlations from the H-5 proton to C-7 and C-4a, confirming the connectivity within the chlorinated benzene ring.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound would display several characteristic absorption bands. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The quinoxaline core would give rise to characteristic C=C and C=N stretching vibrations in the 1650-1450 cm⁻¹ region researchgate.net. The presence of the C-Cl bond would be indicated by a strong absorption in the 850-550 cm⁻¹ range, while the C-I bond would show a characteristic absorption at a lower frequency, typically between 600 and 500 cm⁻¹.
Predicted IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 – 3000 | Medium-Weak |
| Aromatic C=N Stretch | 1650 – 1550 | Medium-Strong |
| Aromatic C=C Stretch | 1600 – 1450 | Medium-Strong |
| C-Cl Stretch | 850 – 750 | Strong |
| C-I Stretch | 600 – 500 | Medium-Strong |
X-ray Diffraction Analysis for Solid-State Molecular Architecture
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing exact bond lengths, bond angles, and information on crystal packing.
To perform this analysis, a high-quality single crystal of this compound must first be grown. A common method involves the slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture nih.gov. The choice of solvent is critical and is often determined empirically. Once a suitable crystal is obtained and mounted on a diffractometer, it is irradiated with X-rays. The resulting diffraction pattern is analyzed to build a model of the electron density, which in turn reveals the atomic positions.
Illustrative Crystallographic Parameters (Data from 2-Chloroquinoxaline (B48734) for Example Purposes)
| Parameter | Example Value (from 2-Chloroquinoxaline researchgate.net) |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 9.1299 |
| b (Å) | 3.8082 |
| c (Å) | 21.0777 |
| α (°) | 90 |
| β (°) | 93.028 |
| γ (°) | 90 |
| Volume (ų) | 731.82 |
| Z (Molecules per unit cell) | 4 |
Note: The data in this table is for the related compound 2-Chloroquinoxaline and is presented for illustrative purposes only to show the type of information obtained from an X-ray diffraction study. researchgate.net
Determination of Crystal System, Space Group, and Unit Cell Parameters
The determination of the crystal system, space group, and unit cell parameters is a fundamental step in crystallographic analysis. These parameters define the basic geometry of the crystal lattice. For instance, the related compound 6-Chloro-2-phenyl-3-(2-phenylethynyl)quinoxaline has been characterized as belonging to the triclinic crystal system. nih.govnih.gov Its space group and unit cell parameters have been meticulously determined, providing a foundational understanding of its solid-state structure. nih.gov
Another example, 2-Chloroquinoxaline , crystallizes in the monoclinic system with the space group P21/n. researchgate.net The unit cell parameters for this compound have also been precisely measured. researchgate.net This data is crucial for understanding the packing of the molecules in the crystal.
While the specific data for this compound is not available, it is anticipated that its analysis would follow a similar protocol, involving single-crystal X-ray diffraction to determine these essential crystallographic parameters.
Precise Measurement of Bond Lengths, Bond Angles, and Torsional Angles
A detailed X-ray diffraction analysis provides precise measurements of bond lengths, bond angles, and torsional angles within a molecule. This information is critical for understanding the molecule's conformation and electronic structure. In the case of 6-Chloro-2-phenyl-3-(2-phenylethynyl)quinoxaline , the quinoxaline ring system is reported to be nearly planar. nih.govnih.gov The dihedral angles between the quinoxaline mean plane and the phenyl substituents have been accurately measured, revealing the three-dimensional arrangement of the molecule. nih.govnih.gov
For any given compound, these geometric parameters are compiled into detailed tables. Although such a table cannot be generated for the title compound due to a lack of specific data, the analysis of related structures demonstrates the level of detail that is typically achieved.
Analysis of Intermolecular Interactions in the Crystal Lattice
The study of intermolecular interactions is key to understanding the stability and physical properties of a crystal. These interactions can include hydrogen bonds, halogen bonds, and π-π stacking interactions. In the crystal structure of 6-Chloro-2-phenyl-3-(2-phenylethynyl)quinoxaline , molecules are linked by C-H···π and π-π interactions. nih.govnih.gov The centroid-centroid distances for these interactions have been quantified, providing insight into the packing forces. nih.govnih.gov
Similarly, in the crystal structure of 2-Chloroquinoxaline , weak Cl···Cl interactions have been observed, which contribute to the formation of a supramolecular chain. researchgate.net The analysis of these non-covalent interactions is essential for crystal engineering and the design of new materials.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
No specific studies reporting DFT calculations for 6-Chloro-2-(iodomethyl)quinoxaline were identified. Such calculations would typically provide insights into the molecule's electronic properties and most stable three-dimensional arrangement.
Ground State Geometry and Conformational Analysis
Information regarding the optimized ground state geometry and conformational preferences of this compound is not available in the reviewed literature.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Spatial Distributions
A Frontier Molecular Orbital (FMO) analysis, which is crucial for understanding a molecule's reactivity and electronic transitions, has not been reported for this compound. Data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distributions are consequently unavailable.
Molecular Electrostatic Potential (MESP) Surface Analysis for Charge Distribution and Reactive Sites
There are no published MESP analyses for this compound. This type of analysis would be valuable for identifying the electrophilic and nucleophilic sites within the molecule, offering clues about its reactivity and potential interaction with biological targets.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization
Specific NBO analysis data, which would elucidate charge transfer, hyperconjugative interactions, and the nature of bonding within this compound, could not be located.
Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions
A Hirshfeld surface analysis, a tool for visualizing and quantifying intermolecular interactions in the crystalline state, has not been performed on this compound according to the available literature.
Molecular Dynamics Simulations for Conformational Space Exploration
No studies employing molecular dynamics simulations to explore the conformational landscape and dynamic behavior of this compound were found.
Quantum Chemical Descriptors for Reactivity Prediction
Quantum chemical descriptors are instrumental in predicting the reactivity of a molecule. These descriptors, derived from the electronic structure of the compound, offer a quantitative measure of its propensity to participate in chemical reactions. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, electronegativity, chemical hardness, and softness.
For this compound, a detailed analysis of its quantum chemical descriptors would be essential for predicting its behavior in various chemical environments. The energy of the HOMO is associated with the molecule's ability to donate electrons, indicating its nucleophilic character. Conversely, the LUMO energy reflects its electron-accepting, or electrophilic, nature. The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity.
Table 1: Hypothetical Quantum Chemical Descriptors for this compound
| Descriptor | Symbol | Hypothetical Value | Significance |
| Highest Occupied Molecular Orbital Energy | EHOMO | Data not available | Electron-donating ability |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Data not available | Electron-accepting ability |
| HOMO-LUMO Energy Gap | ΔE | Data not available | Chemical reactivity and kinetic stability |
| Electronegativity | χ | Data not available | Power to attract electrons |
| Chemical Hardness | η | Data not available | Resistance to change in electron distribution |
| Chemical Softness | S | Data not available | Reciprocal of hardness, indicates reactivity |
| Dipole Moment | µ | Data not available | Polarity of the molecule |
This table is for illustrative purposes only, as specific data for this compound is not available in the reviewed literature.
Quantitative Structure-Property Relationship (QSPR) Theory for Predicting Chemical Properties based on Theoretical Descriptors
Quantitative Structure-Property Relationship (QSPR) models are predictive tools that correlate the structural or property-describing features of a compound with its macroscopic properties. In the context of this compound, QSPR studies would be invaluable for predicting properties such as boiling point, solubility, and chromatographic retention times based on its theoretical descriptors.
The development of a QSPR model for this compound would involve the calculation of a wide array of molecular descriptors, including constitutional, topological, geometrical, and quantum-chemical parameters. These descriptors would then be used to build a mathematical model that links them to a specific property of interest. While QSAR (Quantitative Structure-Activity Relationship) studies on various quinoxaline (B1680401) derivatives have been reported, particularly in the context of their biological activities, specific QSPR studies focused on the fundamental chemical properties of this compound are not found in the available scientific literature. nih.gov
A hypothetical QSPR study for predicting a property like aqueous solubility (LogS) for a series of related quinoxaline derivatives might yield a regression equation such as:
LogS = β0 + β1(Descriptor 1) + β2(Descriptor 2) + ... + ε
Where β coefficients represent the contribution of each descriptor, and ε is the error term. Without experimental data and a dedicated study, no such model can be formulated for this compound.
Theoretical Models for Predicting Reaction Selectivity and Efficiency
Theoretical models are crucial for understanding and predicting the selectivity (chemo-, regio-, and stereoselectivity) and efficiency of chemical reactions involving this compound. The presence of multiple reactive sites—the chloro substituent on the benzene (B151609) ring, the iodomethyl group, and the nitrogen atoms in the pyrazine (B50134) ring—makes theoretical prediction of reaction outcomes particularly important.
Computational methods, such as DFT, can be used to model reaction pathways and transition states. By calculating the activation energies for different potential reaction channels, it is possible to predict the most likely product. For instance, in a nucleophilic substitution reaction, theoretical models could determine whether the nucleophile would preferentially attack the carbon of the iodomethyl group or a position on the quinoxaline ring.
Furthermore, these models can elucidate the role of catalysts and solvents in influencing reaction selectivity and efficiency. While the general principles of using theoretical models to predict reaction outcomes are well-established, specific applications of these models to predict the reaction selectivity and efficiency of this compound have not been detailed in published research. Studies on other quinoxaline derivatives have utilized computational approaches to rationalize observed regioselectivity in synthetic procedures. mdpi.com A similar approach for this compound would provide valuable guidance for its synthetic applications.
Advanced Research Directions and Potential Utility in Chemical Sciences
Role as Versatile Synthetic Building Blocks and Intermediates
Functionalized quinoxalines are recognized as essential building blocks for creating novel heterocyclic scaffolds. tandfonline.commtieat.org The compound 6-Chloro-2-(iodomethyl)quinoxaline is particularly well-suited for this role due to its dual reactivity. The iodomethyl group (-CH₂I) is a potent electrophile, making it an excellent substrate for nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of functional groups, including amines, alcohols, thiols, and carbon nucleophiles, thereby enabling the construction of a diverse library of quinoxaline (B1680401) derivatives.
Simultaneously, the chlorine atom at the 6-position offers another site for chemical modification. This position is amenable to various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. These powerful synthetic tools allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the fusion of the quinoxaline core with other aromatic or aliphatic systems. The presence of these two distinct reactive sites qualifies this compound as a versatile intermediate, providing chemists with a modular platform for synthesizing complex molecular architectures. rsc.org
Application in the Design and Synthesis of Complex Chemical Scaffolds
The inherent reactivity of this compound makes it an ideal starting material for the assembly of intricate chemical scaffolds. tandfonline.com The iodomethyl group can serve as an anchor point for building larger molecular frameworks. For instance, reaction with bifunctional nucleophiles can lead to the formation of macrocycles or more elaborate heterocyclic systems containing the quinoxaline unit. This is particularly relevant in medicinal chemistry, where the quinoxaline nucleus is a recognized privileged scaffold found in numerous biologically active compounds. mtieat.orgekb.egnih.gov
The sequential or orthogonal reactivity of the iodo- and chloro-substituents can be strategically exploited in multi-step syntheses. A synthetic sequence might involve an initial nucleophilic displacement of the iodide, followed by a subsequent cross-coupling reaction at the chloride position. This stepwise approach allows for the controlled and precise construction of highly functionalized, multi-component molecules that would be challenging to assemble using other methods. This capability is crucial for generating novel compounds for drug discovery and other life science applications. nih.gov
Exploration in Materials Science Research
Quinoxaline derivatives have garnered significant attention in materials science, particularly for their applications in organic electronics. ipp.ptrsc.org They are frequently used in the design of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and electron-transporting materials due to their favorable electronic properties, high electron affinity, and thermal stability. researchgate.netbeilstein-journals.orgnih.gov The strong electron-accepting nature of the quinoxaline ring system is a key attribute for these applications. researchgate.net
This compound serves as a valuable building block for synthesizing novel quinoxaline-based materials with tailored optoelectronic properties. The ability to introduce various substituents through its reactive handles allows for the fine-tuning of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This control is essential for optimizing charge injection, transport, and recombination in electronic devices. For example, attaching electron-donating or electron-withdrawing groups can modulate the bandgap and absorption/emission spectra of the resulting materials. researchgate.netd-nb.info The development of conjugated polymers and small molecules incorporating this quinoxaline derivative could lead to new, high-performance materials for next-generation solar cells, displays, and sensors. rsc.orgbeilstein-journals.orgd-nb.info
Future Prospects and Emerging Methodologies in Quinoxaline Chemistry
The future of quinoxaline chemistry is focused on the development of more efficient, sustainable, and versatile synthetic methods. rsc.orgrsc.org There is a growing emphasis on green chemistry principles, such as the use of environmentally benign solvents, catalyst-free reactions, and energy-efficient processes like microwave-assisted synthesis. rsc.orgekb.eg These emerging methodologies will undoubtedly be applied to the synthesis and transformation of this compound, making its derivatives more accessible.
Recent advances include the development of novel catalytic systems, including transition-metal-free cyclization reactions, which offer alternative pathways to these heterocyclic cores. mtieat.orgnih.gov Furthermore, diversity-oriented synthesis strategies are being employed to rapidly generate large libraries of quinoxaline derivatives for high-throughput screening in drug discovery and materials science. rsc.org As these advanced synthetic techniques become more prevalent, the utility of highly functionalized and reactive intermediates like this compound will continue to grow, paving the way for new discoveries and applications across the chemical sciences.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
